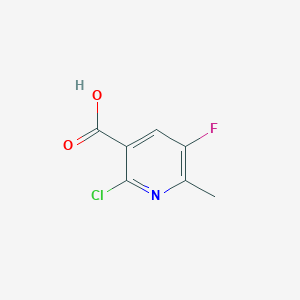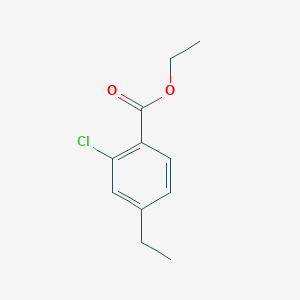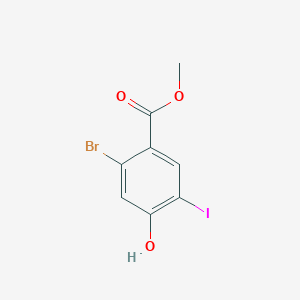
Methyl 2-bromo-4-hydroxy-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzoic acid methyl ester core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the iodination of 4-hydroxybenzoic acid, followed by bromination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Iodination: 4-hydroxybenzoic acid is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the 5-position.
Bromination: The iodinated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 2-position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 2-bromo-4-hydroxy-5-iodobenzoic acid.
Reduction: 2-bromo-4-hydroxy-5-iodobenzyl alcohol.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-hydroxybenzoic acid methyl ester
- 4-hydroxy-5-iodobenzoic acid methyl ester
- 2-bromo-5-iodobenzoic acid methyl ester
Uniqueness
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester is unique due to the simultaneous presence of bromine, iodine, and hydroxyl groups on the benzoic acid methyl ester core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H6BrIO3 |
|---|---|
Peso molecular |
356.94 g/mol |
Nombre IUPAC |
methyl 2-bromo-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
Clave InChI |
BKWZDYJYHZLEKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1Br)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




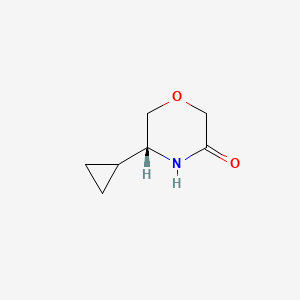
![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)

![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
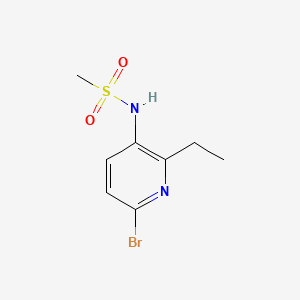

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
